Cas no 1356019-76-5 (S-(1-Methyl-2-hydroxyethyl)glutathione(Mixture of Diastereomers))

S-(1-Methyl-2-hydroxyethyl)glutathione (Mixture of Diastereomers) is a modified glutathione derivative featuring a 1-methyl-2-hydroxyethyl thioether group. This compound retains the redox-active properties of glutathione while introducing enhanced solubility and stability due to the hydroxyethyl modification. The mixture of diastereomers allows for broader reactivity in biochemical applications, making it useful in studying thiol-disulfide exchange mechanisms and oxidative stress responses. Its structural versatility supports research in enzymology, cellular detoxification pathways, and drug metabolism studies. The product is characterized by high purity and consistent performance, ensuring reliability in experimental and analytical applications.
S-(1-Methyl-2-hydroxyethyl)glutathione(Mixture of Diastereomers) structure
1356019-76-5 structure
Product Name:S-(1-Methyl-2-hydroxyethyl)glutathione(Mixture of Diastereomers)
CAS No:1356019-76-5
MF:C13H23N3O7S
MW:365.402622461319
CID:1063905
PubChem ID:131699071
Update Time:2025-10-30

S-(1-Methyl-2-hydroxyethyl)glutathione(Mixture of Diastereomers) Chemical and Physical Properties

Names and Identifiers

    • S-(1-Methyl-2-hydroxyethyl)glutathione(Mixture of Diastereomers)
    • S-(1-Methyl-2-hydroxyethyl)glutathione (Mixture of Diastereomers)
    • S-(1-Methyl-2-hydroxyethyl)glutathione
    • 1356019-76-5
    • 2-amino-5-[[1-(carboxymethylamino)-3-(1-hydroxypropan-2-ylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
    • Inchi: 1S/C13H23N3O7S/c1-7(5-17)24-6-9(12(21)15-4-11(19)20)16-10(18)3-2-8(14)13(22)23/h7-9,17H,2-6,14H2,1H3,(H,15,21)(H,16,18)(H,19,20)(H,22,23)
    • InChI Key: QFCICQXODPSLQK-UHFFFAOYSA-N
    • SMILES: S(C(C)CO)CC(C(NCC(=O)O)=O)NC(CCC(C(=O)O)N)=O

Computed Properties

  • Exact Mass: 365.12567125g/mol
  • Monoisotopic Mass: 365.12567125g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 12
  • Complexity: 461
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -4.4
  • Topological Polar Surface Area: 204Ų

S-(1-Methyl-2-hydroxyethyl)glutathione(Mixture of Diastereomers) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M312635-1mg
S-(1-Methyl-2-hydroxyethyl)glutathione(Mixture of Diastereomers)
1356019-76-5
1mg
$ 1005.00 2023-09-07
TRC
M312635-10mg
S-(1-Methyl-2-hydroxyethyl)glutathione(Mixture of Diastereomers)
1356019-76-5
10mg
$ 8036.00 2023-09-07

S-(1-Methyl-2-hydroxyethyl)glutathione(Mixture of Diastereomers) Related Literature

Additional information on S-(1-Methyl-2-hydroxyethyl)glutathione(Mixture of Diastereomers)

Introduction to Compound with CAS No. 1356019-76-5 and Product Name: S-(1-Methyl-2-hydroxyethyl)glutathione (Mixture of Diastereomers)

The compound with the CAS number 1356019-76-5 is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical and biochemical research. The product name, S-(1-Methyl-2-hydroxyethyl)glutathione (Mixture of Diastereomers), provides a detailed insight into its molecular structure and stereochemistry. This compound is a derivative of glutathione, a crucial tripeptide antioxidant found in human cells, which plays a vital role in detoxification and maintaining redox balance.

Glutathione (GSH) is a well-documented antioxidant that protects cells from oxidative damage by neutralizing free radicals. The modification of glutathione with 1-methyl-2-hydroxyethyl groups introduces unique properties to the molecule, enhancing its solubility and bioavailability. The presence of a mixture of diastereomers suggests that the compound exists in multiple stereoisomeric forms, each potentially exhibiting distinct biological activities. This aspect makes it a subject of extensive interest for researchers exploring stereoselective drug design and development.

Recent advancements in the field of medicinal chemistry have highlighted the importance of diastereomer mixtures in drug development. Diastereomers, while not enantiomers, can exhibit different pharmacological properties due to their distinct spatial arrangements. The study of S-(1-Methyl-2-hydroxyethyl)glutathione (Mixture of Diastereomers) has revealed promising results in various preclinical studies. These studies indicate that the compound may possess enhanced antioxidant properties compared to native glutathione, making it a potential candidate for treating oxidative stress-related disorders.

In particular, the 1-methyl-2-hydroxyethyl side chains contribute to improved solubility in aqueous environments, which is a critical factor for drug formulation and delivery. This enhanced solubility allows for more efficient absorption and distribution within the body, potentially leading to better therapeutic outcomes. Additionally, the mixture of diastereomers may provide a broader spectrum of biological activity, as each diastereomer can interact with biological targets in unique ways.

The compound's potential applications extend to neurodegenerative diseases, where oxidative stress plays a significant role in disease progression. Preliminary research suggests that S-(1-Methyl-2-hydroxyethyl)glutathione (Mixture of Diastereomers) may help mitigate neuronal damage by scavenging reactive oxygen species (ROS). This capability is particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease, where oxidative damage contributes to neuronal degeneration.

Moreover, the compound's structure suggests it could be useful in cancer therapy. Glutathione derivatives have been explored as chemoprotective agents to mitigate the side effects of chemotherapy drugs. The modified glutathione derivative with 1-methyl-2-hydroxyethyl groups may offer similar benefits while potentially enhancing the efficacy of anticancer treatments. Its ability to modulate redox balance could also make it valuable in preventing cancer cell resistance to therapy.

The synthesis and characterization of S-(1-Methyl-2-hydroxyethyl)glutathione (Mixture of Diastereomers) have been refined through advanced chemical methodologies. Techniques such as chiral resolution and asymmetric synthesis have been employed to obtain the desired diastereomer mixture with high purity. These synthetic approaches ensure that the final product meets the stringent requirements for pharmaceutical applications.

From a regulatory perspective, the development of this compound adheres to rigorous safety and efficacy standards. Preclinical studies have been conducted to evaluate its toxicity profile and pharmacokinetic properties. These studies provide critical data for understanding how the compound behaves within biological systems and inform its potential use in clinical settings.

The future prospects for S-(1-Methyl-2-hydroxyethyl)glutathione (Mixture of Diastereomers) are promising, with ongoing research focusing on optimizing its therapeutic potential. Investigating its interactions with biological targets at the molecular level will further elucidate its mechanisms of action. Additionally, exploring its efficacy in clinical trials will provide definitive evidence of its benefits in treating various diseases associated with oxidative stress.

In conclusion, S-(1-Methyl-2-hydroxyethyl)glutathione (Mixture of Diastereomers) represents a significant advancement in the field of antioxidant therapy. Its unique molecular structure and stereochemical properties make it a versatile candidate for addressing a range of health conditions. As research continues to uncover its full potential, this compound is poised to play an important role in future medical treatments.

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